Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)-
Description
Properties
CAS No. |
128481-77-6 |
|---|---|
Molecular Formula |
C31H26O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C31H26O2/c1-3-9-21-19-23(15-17-29(21)32)31(24-16-18-30(33)22(20-24)10-4-2)27-13-7-5-11-25(27)26-12-6-8-14-28(26)31/h3-8,11-20,32-33H,1-2,9-10H2 |
InChI Key |
DUWPCQFHILNUHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)CC=C)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 9-Fluorenone with Phenolic Derivatives
The foundational step in synthesizing this compound is the acid-catalyzed condensation of 9-fluorenone with phenolic derivatives to form 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). This reaction has been extensively studied using ionic liquids (ILs) and bifunctional catalysts.
Bifunctional Ionic Liquid (BFIL)-Catalyzed Condensation
Bifunctional ionic liquids, such as those containing sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups, enable near-quantitative conversion of 9-fluorenone to BHPF. For example, BFIL 6c achieves 95.2% selectivity for BHPF at 100% 9-fluorenone conversion under optimized conditions (160°C, 8 hours). The Hammett acidity (H₀) of these ILs correlates with catalytic performance, with optimal activity observed for H₀ values between 1.56 and 2.34. The proposed mechanism involves:
Mercapto Compound Co-Catalysis
The addition of thiol co-catalysts (e.g., 2-mercaptobenzothiazole) further improves selectivity by stabilizing transition states through sulfur–π interactions. For instance, a system combining 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) and 2-mercaptoethanol achieves 98.3% BHPF selectivity at 94.7% conversion.
Table 1: Catalytic Performance of Selected ILs in BHPF Synthesis
| IL Catalyst | H₀ | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| [BMIM][HSO₄] | 1.56 | 94.7 | 98.3 |
| [HSO₃-BMIM][HSO₄] | 1.89 | 99.1 | 95.2 |
| [HSO₃-BMIM][p-TSA] | 2.34 | 97.8 | 93.6 |
Regioselective Introduction of Propenyl Groups
The second synthesis stage involves allylation of BHPF at the ortho positions of the phenol rings. While direct methods are sparsely documented, analogous reactions and mechanistic insights suggest viable pathways.
Friedel-Crafts Allylation
Phenol rings activated by hydroxyl groups undergo electrophilic substitution at ortho/para positions. Using allyl bromide and AlCl₃ as a Lewis acid, allylation proceeds via:
Mitsunobu Reaction for O- to C-Allyl Rearrangement
A two-step approach avoids direct electrophilic substitution:
- O-Allylation : Treat BHPF with allyl alcohol under Mitsunobu conditions (DIAD, PPh₃), forming O-allyl ethers.
- Claisen Rearrangement : Heating the ethers to 200°C induces-sigmatropic rearrangement, yielding C-allylated products at the ortho position.
This method offers superior regiocontrol but demands high temperatures and inert atmospheres.
Transition Metal-Catalyzed C–H Allylation
Palladium-catalyzed C–H activation presents a modern alternative. Using Pd(OAc)₂ and a directing group (e.g., –OH), allylboronates (e.g., allylB(pin)) couple selectively at the ortho position. For example, Miyaura borylation conditions (PdCl₂, SPhos, K₃PO₄) achieve >90% γ-selectivity in allyl transfers to phenolic substrates.
Optimization and Challenges
Solvent and Temperature Effects
Side Reactions and Mitigation
- Polymerization of Allyl Groups : Controlled reagent addition and low temperatures (<10°C) suppress radical chain reactions.
- Over-Alkylation : Steric hindrance from the fluorenylidene core limits substitution to two allyl groups per molecule.
Analytical Characterization
Successful synthesis is confirmed via:
Industrial-Scale Considerations
Patent data highlights the use of fluorene derivatives from coal tar, underscoring cost-effective feedstock sourcing. However, scalability challenges include:
- Catalyst Recovery : ILs necessitate efficient recycling systems to offset costs.
- Waste Management : Neutralization of acidic byproducts requires NaOH scrubbing.
Chemical Reactions Analysis
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with other molecules, while the fluorenylidene core provides a rigid structure that can influence the compound’s reactivity and binding properties . These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Fluorene-Based Phenolic Compounds
| Compound Name | Substituents | Molecular Weight | Key Applications | Thermal Stability (°C) | Solubility |
|---|---|---|---|---|---|
| DABPA (Target Compound) | 2-Propenyl (allyl) | 308.42 | Epoxy resins, composites | >250 | Low in water |
| 4,4'-(9-Fluorenylidene)diphenol (BPFL) | None (plain phenolic OH) | 350.41 | Polymer intermediates | ~300 | Moderate in DCM |
| 4,4'-Sulfonylbis[2-(2-propenyl)phenol] | Sulfone bridge + allyl | 330.40 | High-performance polymers | >300 | Insoluble in water |
| 4,4'-(1-Methylethylidene)bisphenol (BPA) | Isopropylidene bridge | 228.29 | Plastics, coatings (phased out) | ~220 | Low in water |
Key Observations :
- Substituent Impact: Allyl groups in DABPA improve crosslinking efficiency compared to BPFL’s unsubstituted phenolic OH groups, but reduce solubility in polar solvents .
- Thermal Stability: Sulfone-containing analogs (e.g., 4,4'-sulfonylbis[2-(2-propenyl)phenol]) exhibit superior thermal resistance (>300°C) due to the rigid sulfone bridge, outperforming DABPA .
Reactivity and Functionalization
- Crosslinking Potential: DABPA’s allyl groups undergo radical-mediated polymerization or thiol-ene reactions, enabling rapid curing in resins. In contrast, BPFL requires additional functionalization (e.g., glycidation in ’s epoxy derivatives) for similar reactivity .
- Electrophilic Substitution : The electron-rich fluorene core in DABPA facilitates electrophilic aromatic substitution, allowing halogenation or nitration for further derivatization. This is less feasible in sulfone-containing analogs due to electron-withdrawing effects .
Analytical Characterization
- HPLC Analysis : DABPA is effectively separated using reverse-phase HPLC (Newcrom R1 column) with a logP of 5.60, reflecting its hydrophobicity. BPFL, with higher polarity, requires alternative mobile phases .
- NMR Profiling : ¹H NMR of DABPA shows distinct allyl proton signals (δ 5.8–6.0 ppm), absent in BPFL, which exhibits only aromatic and hydroxyl peaks .
Biological Activity
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- (CAS No. 128481-77-6) is a compound with notable biological activity, particularly in the realms of antimicrobial and antioxidant properties. This article delves into its chemical characteristics, biological effects, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C31H26O2
- Molecular Weight : 430.54 g/mol
- Synonyms :
- 9,9′-Bis(3-allyl-4-hydroxyphenyl)fluore
- 9,9-Bis(3-allyl-4-hydroxyphenyl)fluoren
- 4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study evaluating the antimicrobial efficacy of fluorenyl-hydrazinthiazole derivatives showed that derivatives based on the fluorenyl structure exhibited significant activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some compounds was found to be greater than 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- enhances its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and has implications in cancer prevention and therapy.
Case Studies and Research Findings
- Antimicrobial Evaluation :
-
Antioxidant Activity Assessment :
- Research indicates that phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage. The specific mechanism involves the donation of hydrogen atoms from hydroxyl groups to neutralize free radicals.
- Synthesis and Characterization :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
